3-Bromo-4-(trifluoromethyl)pyridazine
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Overview
Description
3-Bromo-4-(trifluoromethyl)pyridazine is a heterocyclic compound with the molecular formula C5H2BrF3N2 and a molecular weight of 226.98 g/mol . This compound is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a pyridazine ring. Pyridazines are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(trifluoromethyl)pyridazine typically involves the bromination of 4-(trifluoromethyl)pyridazine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-(trifluoromethyl)pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various amines.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridazine derivatives, while oxidation reactions can produce pyridazine N-oxides .
Scientific Research Applications
3-Bromo-4-(trifluoromethyl)pyridazine has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Bromo-4-(trifluoromethyl)pyridazine involves its interaction with specific molecular targets and pathways. For instance, pyridazine derivatives are known to inhibit calcium ion influx, which is essential for the activation of platelet aggregation . This inhibition can lead to various pharmacological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
- 3-Bromo-6-(trifluoromethyl)pyridazine
- 4-Bromo-3-(trifluoromethyl)pyridazine
- 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide
Comparison: Compared to similar compounds, 3-Bromo-4-(trifluoromethyl)pyridazine is unique due to its specific substitution pattern on the pyridazine ring, which can influence its reactivity and biological activity . The presence of both bromine and trifluoromethyl groups enhances its potential for diverse chemical transformations and applications in various fields .
Properties
IUPAC Name |
3-bromo-4-(trifluoromethyl)pyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrF3N2/c6-4-3(5(7,8)9)1-2-10-11-4/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKFGRCVMXWFQOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC(=C1C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2091609-24-2 |
Source
|
Record name | 3-bromo-4-(trifluoromethyl)pyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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